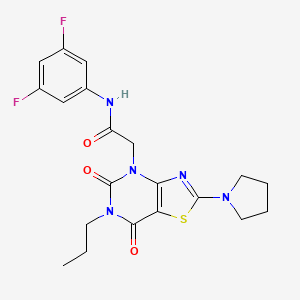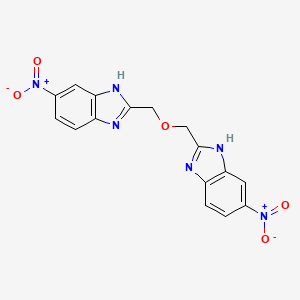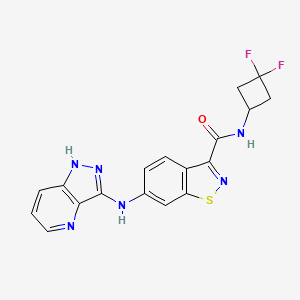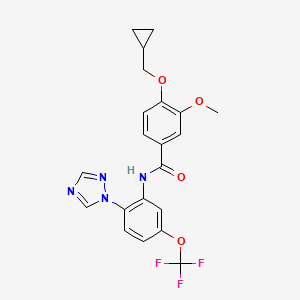![molecular formula C20H27N3O5S B611840 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Overview
Description
XD14 is a potent inhibitor of bromodomain and extra-terminal domain proteins, which are involved in the regulation of gene expression. This compound has shown significant antitumor activity by binding to bromodomain-containing proteins such as BRD2, BRD3, and BRD4 . XD14 is particularly noted for its ability to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Scientific Research Applications
XD14 has a wide range of scientific research applications, including:
Mechanism of Action
XD14 exerts its effects by binding to the bromodomain and extra-terminal domain proteins, specifically targeting the acetylated lysine residues on histones . This binding inhibits the interaction between bromodomain-containing proteins and chromatin, leading to the suppression of gene expression . The inhibition of these proteins disrupts the transcriptional regulation of genes involved in cell proliferation, ultimately resulting in the suppression of cancer cell growth .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
XD14 plays a significant role in biochemical reactions. It interacts with BET proteins, which are a group of proteins that read epigenetic marks. These proteins bind to acetylated lysines on histone tails, influencing gene expression . The interaction between XD14 and these proteins leads to the suppression of cell proliferation .
Cellular Effects
The effects of XD14 on cells are profound. It influences cell function by suppressing cell proliferation . This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of BET proteins by XD14 leads to changes in gene expression, which in turn affects cellular metabolism and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of XD14 involves its binding interactions with BET proteins . By inhibiting these proteins, XD14 alters gene expression. This results in changes in cellular metabolism and cell signaling pathways, ultimately leading to the suppression of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of XD14 change over time. A study involving the human breast cancer cell line MCF-7 treated with XD14 showed that cell proliferation was strongly inhibited by treatment with 50 µM XD14 . Over time, significant alterations were observed in the metabolites of the cells, including amino acids, fatty acids, Krebs cycle and glycolysis intermediates, as well as compounds of purine and pyrimidine metabolism .
Metabolic Pathways
XD14 is involved in several metabolic pathways. Its interaction with BET proteins influences gene expression, which in turn affects various metabolic pathways
Preparation Methods
XD14 is synthesized through a structure-based virtual screening approach, identifying 4-acyl pyrroles as a novel class of bromodomain inhibitors . The synthetic route involves the preparation of 4-acyl pyrrole derivatives, which are then modified to enhance their binding affinity and selectivity towards bromodomain-containing proteins . The industrial production of XD14 involves optimizing reaction conditions to achieve high yield and purity, ensuring the compound’s effectiveness in therapeutic applications .
Chemical Reactions Analysis
XD14 undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of XD14 with modified functional groups, which can be further evaluated for their biological activities .
Comparison with Similar Compounds
XD14 is unique among bromodomain inhibitors due to its high binding affinity and selectivity for BRD2, BRD3, and BRD4 . Similar compounds include:
I-BET762: A bromodomain inhibitor with comparable antitumor activity but distinct pharmacokinetic properties.
XD14 stands out due to its superior binding affinity and selectivity, making it a valuable tool for studying bromodomain-containing proteins and developing new therapeutic agents .
Properties
IUPAC Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKLIVPNYGQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is XD14 and how does it interact with its target?
A1: XD14, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. XD14 competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []
Q2: What are the downstream effects of XD14 treatment on cancer cells?
A2: Studies on the human breast cancer cell line MCF-7 have shown that XD14 treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that XD14 treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []
Q3: Has XD14 shown potential as a single-agent therapy or in combination with other drugs?
A3: Research suggests that XD14 derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific XD14 derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from XD14, over combination therapies. []
Q4: Are there any structural modifications being explored to enhance XD14's activity and selectivity?
A4: Scientists are actively investigating structural modifications to the XD14 scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of XD14, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []
Q5: What analytical techniques are used to study XD14?
A5: Several analytical techniques have been employed to characterize and study XD14, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with XD14, allowing researchers to identify metabolites affected by the compound. []
- Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of XD14 and its derivatives with target proteins like BRD4(1). []
- Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like XD14, providing insights into the strength of the interaction. []
- X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to XD14, providing valuable information about the specific interactions between the inhibitor and its target. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)



![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)
![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)
